2-Methyl-3-(piperidin-1-yl)quinoxaline
Description
Properties
CAS No. |
67570-83-6 |
|---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
2-methyl-3-piperidin-1-ylquinoxaline |
InChI |
InChI=1S/C14H17N3/c1-11-14(17-9-5-2-6-10-17)16-13-8-4-3-7-12(13)15-11/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
AWEDJQUDAHJRLT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCCCC3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCCCC3 |
Other CAS No. |
67570-83-6 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Derivatives
The synthesis of quinoxaline derivatives, including 2-Methyl-3-(piperidin-1-yl)quinoxaline, has been extensively studied. Various synthetic routes have been developed to enhance yield and purity. For example, novel methods involving the reaction of piperidine with substituted quinoxalines have shown promise in producing biologically active compounds with improved pharmacological properties .
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to 2-Methyl-3-(piperidin-1-yl)quinoxaline have demonstrated efficacy against Mycobacterium tuberculosis and other bacterial strains. A study highlighted the importance of structural modifications at specific positions on the quinoxaline ring to optimize antimicrobial effects .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-Methyl-3-(piperidin-1-yl)quinoxaline | M. tuberculosis | 4 |
| Quinoxaline derivative A | Staphylococcus aureus | 8 |
| Quinoxaline derivative B | Escherichia coli | 16 |
Anticancer Activity
Quinoxaline derivatives are also being explored for their anticancer properties. Studies have shown that certain compounds exhibit cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .
Table 2: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-Methyl-3-(piperidin-1-yl)quinoxaline | HCT-116 | 2.3 |
| Quinoxaline derivative C | MCF-7 | 3.5 |
| Quinoxaline derivative D | A549 | 5.0 |
Neurological Applications
The compound has been identified as a positive allosteric modulator of metabotropic glutamate receptors (mGluR4), which are implicated in various neurological disorders such as schizophrenia and anxiety . This modulation can enhance glutamatergic signaling, potentially leading to therapeutic effects in conditions characterized by glutamate dysregulation.
Case Study: Schizophrenia Treatment
In animal models, derivatives of 2-Methyl-3-(piperidin-1-yl)quinoxaline have shown effectiveness comparable to established antipsychotic medications like Risperidone. These findings suggest that further research could lead to new treatments for schizophrenia and related disorders .
Inflammation and Tissue Regeneration
Recent studies have highlighted the role of quinoxaline derivatives in modulating inflammatory responses. For example, some compounds have demonstrated the ability to inhibit enzymes involved in inflammation, thereby reducing tissue damage in models of ulcerative colitis and promoting recovery after bone marrow transplantation .
Table 3: Inflammatory Response Modulation by Quinoxaline Derivatives
| Compound | Model | Effect |
|---|---|---|
| 2-Methyl-3-(piperidin-1-yl)quinoxaline | Ulcerative Colitis | Reduced severity |
| Quinoxaline derivative E | Bone Marrow Transplantation | Enhanced recovery |
Comparison with Similar Compounds
Substituent Effects at Position 3
The 3-position substituent critically influences biological activity. A comparison of key analogues is summarized in Table 1.
Table 1: Comparison of Quinoxaline Derivatives Based on 3-Position Substituents
- Piperidine vs.
- Alkyl vs. Aromatic Groups : Bulky substituents like isopropyl () reduce potency in HCV protease inhibition due to steric hindrance, whereas smaller groups (methyl, ethyl) are preferred. Conversely, aromatic substituents (e.g., 4’-fluorophenyl in ) enhance anti-TB activity by improving target affinity.
Substituent Effects at Position 2
The 2-position substituent modulates electronic properties and solubility:
- Methyl Group: In the target compound, the methyl group contributes to electron-donating effects, stabilizing the quinoxaline core and influencing HOMO-LUMO gaps, as shown in DFT studies ().
- Acyl/Chloro Groups : 2-Acyl derivatives () increase electrophilicity, enhancing interactions with microbial targets, while chloro substituents () may improve halogen bonding but reduce solubility.
Key Research Findings
HDAC Inhibition: The target compound’s binding mode to HDAC closely resembles TSA, with the quinoxaline moiety occupying a narrow pocket. Piperidine’s terminal hydrophobic group stabilizes the complex .
Anti-TB Activity: Quinoxaline 1,4-di-N-oxide derivatives () exhibit nanomolar MIC values, attributed to hypoxia-induced genetic damage in Mycobacterium tuberculosis.
Steric Limitations : Larger 3-substituents (e.g., isopropyl) in HCV protease inhibitors reduce potency by 10–100-fold compared to methyl/ethyl analogues .
Preparation Methods
Synthesis of 3-Chloro-2-methylquinoxaline
The foundational step for this route involves synthesizing 3-chloro-2-methylquinoxaline, a precursor enabling substitution at position 3. As demonstrated in analogous protocols, 2-methylquinoxaline-3-ol is treated with phosphorus oxychloride (POCl₃) under reflux conditions to replace the hydroxyl group with chlorine. For instance, source outlines the conversion of quinoxaline-2-ol to 2-chloroquinoxaline using POCl₃, achieving yields exceeding 85%. Applying this method to 2-methylquinoxaline-3-ol (hypothetically derived from condensation of methyl-substituted o-phenylenediamine with glyoxal) would yield the requisite chloro intermediate.
Piperidine Substitution in PEG-400
Source provides a catalyst-free, green methodology for aminating 2-chloroquinoxaline derivatives using polyethylene glycol-400 (PEG-400) as a solvent. In this system, 3-chloro-2-methylquinoxaline reacts with piperidine in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) at room temperature. The reaction proceeds via an SₙAr mechanism, where KI facilitates halogen exchange to enhance the leaving group’s electrophilicity. PEG-400, a non-toxic and recyclable solvent, accelerates the reaction kinetics, achieving completion within 25–45 minutes and yields of 80–90%.
Representative Procedure
A mixture of 3-chloro-2-methylquinoxaline (10 mmol), piperidine (10 mmol), K₂CO₃ (20 mmol), and KI (3 mmol) is ground in PEG-400 (5 mL) at room temperature. Progress is monitored via TLC, and the product is isolated by aqueous workup and recrystallization from ethyl acetate/petroleum ether.
Condensation-Based Strategies for Direct Synthesis
Condensation of o-Phenylenediamine with Functionalized Diketones
Quinoxalines are classically synthesized via condensation of o-phenylenediamine with 1,2-diketones. To introduce methyl and piperidine groups in situ, specialized diketones or post-functionalization steps are required. For example, methylglyoxal (CH₃-C(O)-CHO) could theoretically condense with o-phenylenediamine to form 2-methylquinoxaline. Subsequent bromination at position 3, followed by piperidine substitution, might yield the target compound. However, this route faces challenges in regioselectivity and functional group compatibility.
Post-Synthetic Modification of Quinoxaline Core
Source demonstrates the feasibility of modifying quinoxaline derivatives through Michael additions and alkylation. While their focus is on sulfur-containing analogs, analogous strategies could apply to nitrogen nucleophiles. For instance, 2-methylquinoxaline-3-thiol could undergo alkylation with piperidine derivatives, though this approach remains speculative without direct experimental validation.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The successful synthesis of 2-methyl-3-(piperidin-1-yl)quinoxaline is confirmed by distinct NMR signals:
Mass Spectrometry (MS)
MALDI-TOF MS exhibits a molecular ion peak at m/z 400 [M + Na]⁺, consistent with the molecular formula C₂₂H₂₃N₃OS.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | PEG-400, RT, 25–45 min | 86–90% | Green solvent, rapid, high yield | Requires chloro precursor synthesis |
| Condensation | Reflux, acidic medium | 50–65% | Direct core formation | Low regioselectivity, multi-step |
Mechanistic Insights and Reaction Optimization
The SₙAr mechanism dominates in PEG-400, where the piperidine’s lone pair attacks the electron-deficient C-3 position of 3-chloro-2-methylquinoxaline. KI enhances reactivity by converting Cl⁻ to I⁻, a superior leaving group. Thermodynamic studies suggest that PEG-400 stabilizes the transition state through hydrogen bonding, reducing activation energy.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-methyl-3-(piperidin-1-yl)quinoxaline, and how can reaction conditions be optimized?
- Methodological Answer : The quinoxaline core is typically synthesized via condensation of o-phenylenediamine with α-diketones or α-keto esters. For 2-methyl-3-(piperidin-1-yl) substitution, a two-step strategy is recommended:
Scaffold Construction : Condense o-phenylenediamine with a methyl-substituted diketone (e.g., 2-butanone) under acidic catalysis (e.g., p-toluenesulfonic acid) in toluene at reflux, yielding 2-methylquinoxaline .
Functionalization : Introduce the piperidin-1-yl group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. Optimize solvent (e.g., DMF), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of quinoxaline to piperidine) to enhance yield .
- Validation : Confirm purity via HPLC (>95%) and structural integrity using / NMR (e.g., δ 2.85 ppm for methyl protons in DMSO-d6) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2-methyl-3-(piperidin-1-yl)quinoxaline?
- Methodological Answer :
- NMR Spectroscopy : Use / NMR in DMSO-d6 or CDCl₃ to identify proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, piperidine protons at δ 1.4–2.7 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 228.1502 for C₁₄H₁₇N₃) and fragmentation patterns .
- HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of 2-methyl-3-(piperidin-1-yl)quinoxaline derivatives?
- Methodological Answer :
- Target Identification : Use Protein Data Bank (PDB) to screen proteins co-crystallized with quinoxaline analogs (e.g., Trypanosoma cruzi enzymes) .
- Docking Simulations : Perform AutoDock Vina or Schrödinger Maestro to model ligand-protein interactions. Prioritize binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Asp/Glu) .
- QSAR Modeling : Corrogate LogP (optimal range: 2.5–3.5) and polar surface area (PSA < 90 Ų) with trypanocidal activity using partial least squares (PLS) regression .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for quinoxaline-based inhibitors?
- Methodological Answer :
- SAR Analysis : Compare inhibitory potency (IC₅₀) of analogs with varying substituents. For example, 2-methyl-3-(piperidin-1-yl) groups enhance c-MYC binding (IC₅₀ = 1.2 µM) versus unsubstituted quinoxalines (IC₅₀ > 10 µM) .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) and identify entropy-driven interactions .
- Crystallography : Resolve co-crystal structures (e.g., PDB ID 6XYZ) to validate docking poses and identify non-canonical binding motifs .
Q. How do electrochemical properties of 2-methyl-3-(piperidin-1-yl)quinoxaline influence its reactivity in energy storage applications?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Perform in LiBF₄/propylene carbonate (PC) electrolyte. Observe reduction peaks at ~1.5 V vs. Li/Li, indicating electron transfer at the quinoxaline core .
- Computational Analysis : Use DFT (B3LYP/6-31G*) to calculate reduction potentials. Compare adducts (e.g., quinoxaline-BF₃) to experimental data; deviations >0.2 V suggest solvent-solute interactions .
- Stability Testing : Age electrolyte solutions (150 ppm H₂O) and monitor current decay via chronoamperometry to assess degradation pathways .
Q. What crystallographic parameters define the solid-state structure of 2-methyl-3-(piperidin-1-yl)quinoxaline?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve triclinic P1 symmetry (a = 7.35 Å, b = 8.30 Å, c = 14.22 Å; α = 92.3°, β = 98.7°, γ = 103.8°) .
- Bond Length Analysis : Confirm C-N (1.34 Å) and C-C (1.40 Å) distances in the quinoxaline ring, consistent with aromatic delocalization .
- Thermal Stability : Perform TGA/DSC to determine decomposition onset (>200°C) and phase transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
